molecular formula C16H20N2O3 B8232684 (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester

Cat. No.: B8232684
M. Wt: 288.34 g/mol
InChI Key: IQDCNEHTFAMDGS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrido[1,2-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both pyrrole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-a]pyrazine derivatives, including (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester, can be achieved through various methods:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials .

Mechanism of Action

The mechanism of action of (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery .

Properties

IUPAC Name

benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15-8-4-7-14-11-17(9-10-18(14)15)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDCNEHTFAMDGS-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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